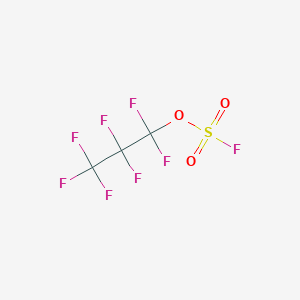
Heptafluoropropyl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptafluoropropyl sulfurofluoridate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of both fluorine and sulfur atoms, which contribute to its reactivity and stability. This compound is part of the broader class of sulfonyl fluorides, which are widely used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoropropyl sulfurofluoridate can be synthesized through various methods. One common approach involves the reaction of heptafluoropropyl alcohol with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions: Heptafluoropropyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl fluorides.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Various substituted fluorinated compounds
Scientific Research Applications
Heptafluoropropyl sulfurofluoridate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of heptafluoropropyl sulfurofluoridate involves its ability to act as an electrophilic warhead. It can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of enzyme activity or modification of biological pathways. The sulfur-fluorine bond in the compound is highly reactive, making it an effective tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Sulfuryl Fluoride (SO2F2): Used as a fumigant and in organic synthesis.
Heptafluoropropyl Methyl Ether: Utilized as a heat transfer fluid and in organic Rankine cycles.
Sulfonyl Chlorides: Commonly used in organic synthesis but less stable compared to sulfonyl fluorides.
Uniqueness: Heptafluoropropyl sulfurofluoridate stands out due to its high stability and reactivity, particularly in the context of sulfur-fluoride exchange (SuFEx) reactions. Its ability to form stable covalent bonds with nucleophiles under mild conditions makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-fluorosulfonyloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F8O3S/c4-1(5,2(6,7)8)3(9,10)14-15(11,12)13 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJHUZAIZCAJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OS(=O)(=O)F)(F)F)(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503574 |
Source


|
| Record name | Heptafluoropropyl sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662-98-6 |
Source


|
| Record name | Heptafluoropropyl sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
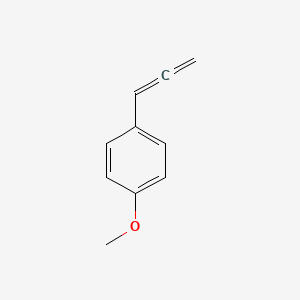
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
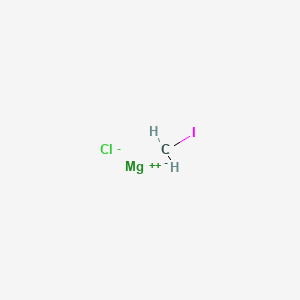

![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)

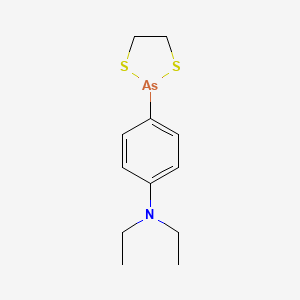
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
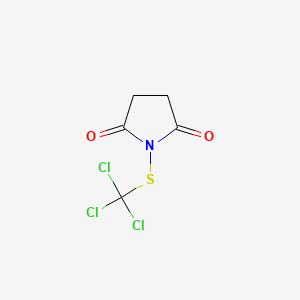
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
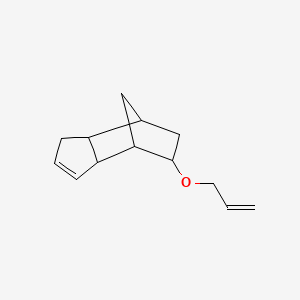
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
